

historical development of acetrizoic acid as a contrast agent

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An In-depth Technical Guide on the Historical Development of **Acetrizoic Acid** as a Contrast Agent

Introduction

In the mid-20th century, the field of diagnostic radiology was rapidly advancing, creating a demand for safer and more effective agents to visualize internal bodily structures. **Acetrizoic acid** emerged during this period as a significant development in X-ray contrast media.[1] As one of the first monomeric ionic contrast agents, its introduction marked a pivotal step in the evolution of radiographic imaging techniques.[1][2] This technical guide provides a comprehensive overview of the historical development of **acetrizoic acid**, its synthesis, clinical applications, physicochemical properties, and the toxicological concerns that ultimately led to its replacement by newer, safer agents.

Discovery and Synthesis

Acetrizoic acid, chemically known as 3-acetamido-2,4,6-triiodobenzoic acid, was first synthesized in the early 1950s by Vernon H. Wallingford at Mallinckrodt Chemical Works.[1] This development was part of a broader research effort to create improved iodinated compounds for radiographic contrast.[1] The synthesis of acetrizoic acid was a significant achievement, providing a new tool for medical imaging. The presence of three iodine atoms in the molecule is key to its function, as they are effective at absorbing X-rays, thus enhancing the contrast of the resulting image.



A common synthetic route for **acetrizoic acid** starts with 3,5-diaminobenzoic acid. The synthesis involves a sequence of iodination and acetylation reactions. One approach involves the iodination of the starting material, followed by acetylation. Another variation involves the acetylation of one of the amino groups on 3,5-diaminobenzoic acid before the iodination step. A more classical approach begins with benzoic acid, which undergoes nitration, reduction to an amine, iodination, and finally acetylation to form **acetrizoic acid**.



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A simplified chemical synthesis pathway for acetrizoic acid.

Early Clinical Applications

Following its synthesis, **acetrizoic acid** was introduced for clinical use in 1950, often formulated as its sodium salt, sodium acetrizoate, under trade names such as Urokon. Its primary application was as an X-ray contrast agent to improve the visibility of internal body structures. It was employed in various radiographic studies, including pyelography (imaging of the renal pelvis and ureter), angiography (imaging of blood vessels, including the brain, carotid arteries, and the aorta), and cholecystography (imaging of the gallbladder).

Physicochemical and Pharmacokinetic Properties

Acetrizoic acid is a water-soluble, ionic, monomeric contrast medium with high osmolality. After intravenous administration, it is distributed in the extracellular fluid space and is primarily excreted unchanged by the kidneys through glomerular filtration. Less than 5% of the injected dose is bound to plasma proteins. Approximately 83% of the administered dose is excreted within 3 hours, and about 100% is excreted within 24 hours.



Property	Value	
Molecular Formula	C ₉ H ₆ I ₃ NO ₃	
Molar Mass	556.864 g⋅mol ⁻¹	
Melting Point	280-280.5 °C (decomposes)	
Water Solubility	1.28 g/L (25 °C)	
logP	1.04	
Protein Binding	< 5%	

Toxicity and Decline in Clinical Use

Despite its effectiveness as a contrast agent, **acetrizoic acid** was found to have a significant toxicity profile. It was associated with a higher incidence of adverse effects, including nephrotoxicity (kidney damage) and neurotoxicity, compared to later agents. As early as 1959, cautionary reports were published regarding adverse reactions ranging from hypersensitivity to brain damage. This higher toxicity was a critical factor in its eventual decline in clinical use. It was largely replaced by safer contrast media, such as sodium diatrizoate, a closely related compound with lower toxicity.

Toxicity Data	Value	Species
LD50 (oral)	20 g/kg	Mouse
LD50 (intravenous)	8 g/kg	Rodent

Comparison with Contemporaneous Contrast Media

Acetrizoic acid was one of the first monomeric ionic contrast agents. It was often compared with diatrizoic acid (also known as amidotrizoate), which was introduced shortly after. While both were effective in producing high-quality radiographic images, clinical observations revealed differences in their tolerability. Acetrizoic acid was found to have a higher osmolality and was associated with a greater incidence of adverse effects.



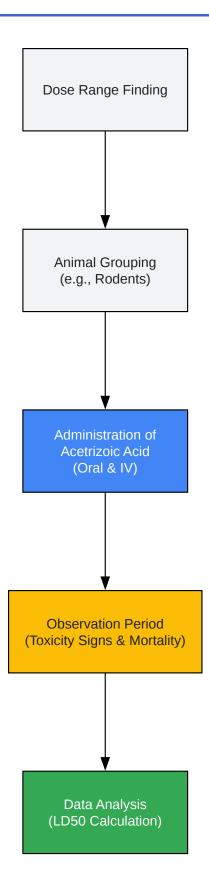
Experimental Protocols

Detailed experimental protocols from the 1950s are not extensively available in modern digital archives. However, based on the literature, the evaluation of **acetrizoic acid** would have involved standard preclinical and clinical study designs of that era.

Preclinical Toxicity Assessment

Acute Toxicity Studies: These studies were conducted in animal models, primarily rodents, to
determine the median lethal dose (LD50). The protocol would have involved the
administration of escalating doses of acetrizoic acid, likely via oral and intravenous routes,
to different groups of animals. Observations for signs of toxicity and mortality would have
been recorded over a specified period.





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A conceptual workflow for an acute toxicity study.



Clinical Efficacy and Safety Evaluation

- Clinical Trials: Early clinical studies would have been designed to assess the safety and
 efficacy of acetrizoic acid in human subjects for various radiological procedures. These
 trials would have likely been open-label and conducted at one or more centers.
- Patient Population: Patients scheduled for procedures such as intravenous urography would have been enrolled.
- Procedure: A standardized dose of acetrizoic acid (e.g., 70% Urokon-sodium) would have been administered intravenously. Radiographic images would be taken at specific time intervals post-injection to assess the quality of opacification of the urinary tract.
- Endpoints: The primary efficacy endpoint would be the quality of the radiographs. Safety would be assessed by monitoring for adverse events during and after the procedure.

Historical Development Timeline

The development and eventual decline of **acetrizoic acid** can be summarized in the following timeline:



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A timeline of the historical development of **acetrizoic acid**.

Conclusion

Acetrizoic acid holds a significant place in the history of medical imaging as one of the pioneering tri-iodinated contrast media. Its development in the 1950s provided radiologists with a powerful tool for visualizing internal structures with greater clarity than previously possible. However, its clinical use was short-lived due to its relatively high toxicity, particularly to the kidneys and nervous system. The experience with acetrizoic acid underscored the critical



importance of safety in the development of contrast agents and paved the way for the introduction of less toxic and better-tolerated compounds like diatrizoate. While no longer in clinical use, **acetrizoic acid** remains a notable milestone in the ongoing quest for safer and more effective diagnostic imaging agents.

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